Thianthrene, 2,2'-(1,8-anthracenediyl)bis-
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Overview
Description
Thianthrene, 2,2’-(1,8-anthracenediyl)bis- is a sulfur-containing heterocyclic compound characterized by a dibenzo-fused 1,4-dithiine ring. This compound is notable for its unique structural properties, including a bent structure with a C–S–C angle of approximately 128°, which can transform into a planar structure in its radical cation state . The redox behavior and cationic-state capability of thianthrene make it a valuable compound in various fields, including supramolecular chemistry and the development of organic chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thianthrene, 2,2’-(1,8-anthracenediyl)bis- can be synthesized through several methods:
Thia-APEX Reactions: This method involves the use of S-diimidated 1,2-arenedithiols as benzene-1,2-dithiol dication synthons.
Homoannulation Reactions: Utilizing ortho-halogenated arenethiols and a base, symmetric thianthrene structures can be prepared.
Cross-Annulation Reactions: Aryldithiols and 1,2-dihaloarenes are employed to construct unsymmetric thianthrene structures and large organic frameworks consisting of multiple thianthrene bridges.
Industrial Production Methods
Industrial production methods for thianthrene derivatives often involve the use of arenethiols as starting materials with fuming sulfuric acid and reductants such as zinc and tin(II) chloride . Additionally, sulfur dichloride and Lewis acids like aluminum chloride can be used to synthesize symmetric thianthrenes from unfunctionalized aromatic substrates .
Chemical Reactions Analysis
Thianthrene, 2,2’-(1,8-anthracenediyl)bis- undergoes various types of chemical reactions:
Reduction: Reduction reactions can revert the compound to its neutral state, maintaining its bent structure.
Substitution: Thianthrene derivatives can undergo substitution reactions, particularly C–H functionalization of aromatic compounds.
Common reagents and conditions used in these reactions include trifluoromethanesulfonic acid (TfOH) as a catalyst in thia-APEX reactions and various bases in homoannulation reactions . Major products formed from these reactions include π-extended thianthrenes and other thianthrene-based materials with unique reactivities and optoelectronic properties .
Scientific Research Applications
Thianthrene, 2,2’-(1,8-anthracenediyl)bis- has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which thianthrene, 2,2’-(1,8-anthracenediyl)bis- exerts its effects involves its redox behavior and cationic-state capability. The compound’s ability to adopt a planar structure in its radical cation state allows it to participate in various supramolecular interactions and organic chemical reactions . The electron-richness and heavy atom effect of sulfur atoms contribute to its electron-donation and intersystem crossing capabilities .
Comparison with Similar Compounds
Thianthrene, 2,2’-(1,8-anthracenediyl)bis- can be compared with other sulfur-containing heterocyclic compounds, such as:
- Thiacalix 4-2,8-thianthrene : A thianthrene-based cyclic tetramer with unique supramolecular chemistry and photophysical properties .
- Thianthrene (TT) : A simpler thianthrene derivative used as a reference compound in various studies .
- Di(thianthren-2-yl)sulfane (TT2S) : Another thianthrene derivative with distinct structural and photophysical characteristics .
The uniqueness of thianthrene, 2,2’-(1,8-anthracenediyl)bis- lies in its extended π-system and the ability to form complex organic frameworks, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
189105-80-4 |
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Molecular Formula |
C38H22S4 |
Molecular Weight |
606.8 g/mol |
IUPAC Name |
2-(8-thianthren-2-ylanthracen-1-yl)thianthrene |
InChI |
InChI=1S/C38H22S4/c1-3-13-33-31(11-1)39-35-17-15-25(20-37(35)41-33)27-9-5-7-23-19-24-8-6-10-28(30(24)22-29(23)27)26-16-18-36-38(21-26)42-34-14-4-2-12-32(34)40-36/h1-22H |
InChI Key |
OLVGQMNVERJWEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)SC3=C(S2)C=C(C=C3)C4=CC=CC5=CC6=C(C=C54)C(=CC=C6)C7=CC8=C(C=C7)SC9=CC=CC=C9S8 |
Origin of Product |
United States |
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